Eudistomin H

Description

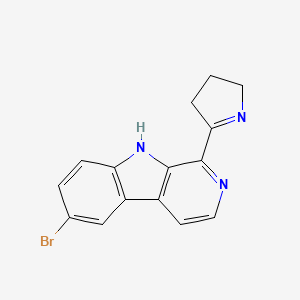

Structure

2D Structure

3D Structure

Properties

CAS No. |

88704-44-3 |

|---|---|

Molecular Formula |

C15H12BrN3 |

Molecular Weight |

314.18 g/mol |

IUPAC Name |

6-bromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C15H12BrN3/c16-9-3-4-12-11(8-9)10-5-7-18-15(14(10)19-12)13-2-1-6-17-13/h3-5,7-8,19H,1-2,6H2 |

InChI Key |

BJVWSKGRRKQZGZ-UHFFFAOYSA-N |

SMILES |

C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |

Canonical SMILES |

C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=C(C=C4)Br |

Other CAS No. |

88704-44-3 |

Synonyms |

eudistomin H |

Origin of Product |

United States |

Natural Origin and Biosynthetic Pathways of Eudistomin H

Isolation Methodologies from Marine Tunicate Biota

Eudistomin H has been successfully isolated from various marine tunicate species. Prominent among these sources are:

Eudistoma viride : This ascidian species, found along the Southeast coast of India, has yielded this compound. Isolation typically involves extraction with organic solvents, such as methanol, followed by chromatographic separation techniques. For instance, a fraction designated EHF-21 from the methanolic extract of E. viride was characterized, leading to the isolation of this compound. Analytical methods employed for its characterization include mass spectrometry (MALDI-TOF, ESI-MS), FT-IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) iiarjournals.orgjapsonline.comnih.govmdpi.comresearchgate.netmdpi.com.

Eudistoma olivaceum : This Caribbean tunicate is another significant source from which this compound, along with other related eudistomins, has been isolated ontosight.aiwikipedia.orgresearchgate.netacs.orgmdpi.comebi.ac.ukunilag.edu.ngresearchgate.net.

Pseudodistoma aureum : An Australian ascidian, Pseudodistoma aureum, has also been reported to yield this compound and other related compounds nih.gov.

Eudistoma sp. : Various species within the Eudistoma genus, including those collected near South Sea, Korea, have been identified as producers of eudistomin alkaloids, including this compound researchgate.net.

The isolation process generally involves the extraction of secondary metabolites from the tunicate biomass, followed by purification steps such as column chromatography, high-performance liquid chromatography (HPLC), and spectroscopic analysis to confirm the structure and purity of the isolated compound iiarjournals.orgjapsonline.com.

Biogeographical Distribution of this compound-Producing Organisms

The distribution of this compound is intrinsically linked to the geographical ranges of the marine tunicates that produce it.

Eudistoma viride has been documented along the Southeast coast of India iiarjournals.org.

The genus Eudistoma , as a whole, is primarily found in tropical regions iiarjournals.org.

Eudistoma olivaceum , a notable producer, is located in the Caribbean Sea ontosight.airesearchgate.netacs.orgebi.ac.ukunilag.edu.ngresearchgate.net.

Pseudodistoma aureum , another source, is found in Australian waters nih.gov.

Species of Eudistoma from the South Sea of Korea have also been identified as sources of these alkaloids researchgate.net.

This distribution highlights the prevalence of this compound-producing organisms in marine environments across different oceanic regions, particularly in tropical and subtropical zones.

Proposed Biosynthetic Routes to the this compound Scaffold

The biosynthesis of this compound, as a β-carboline alkaloid, is understood to involve complex enzymatic transformations starting from amino acid precursors. The β-carboline core is typically formed via the Pictet-Spengler reaction, a well-established cyclization pathway japsonline.comnih.govwikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.gov.

Studies involving precursor incorporation have provided significant insights into the biosynthetic origins of this compound.

Tryptophan and Proline: Both tryptophan and proline have been identified as key amino acid precursors for this compound and related compounds ontosight.aimdpi.comcollectionscanada.gc.ca. Tryptophan, in particular, serves as a fundamental building block for the indole (B1671886) moiety of the β-carboline structure nih.gov.

Halogenated Precursors: Research has indicated that 5-bromotryptamine (B1198134) and 5-bromotryptophan efficiently serve as precursors for this compound researchgate.net. This suggests that the halogenation step, specifically bromination, likely occurs early in the biosynthetic pathway, potentially preceding or coinciding with the cyclization and decarboxylation steps required to form the final β-carboline scaffold collectionscanada.gc.ca.

While specific enzymes directly responsible for each step in this compound biosynthesis have not been exhaustively detailed in the available literature, the general pathways involve several key biochemical transformations:

Pictet-Spengler Reaction: The formation of the tetracyclic β-carboline ring system is widely understood to be catalyzed by enzymes that facilitate the Pictet-Spengler condensation between a tryptamine (B22526) derivative and an aldehyde or its equivalent japsonline.comnih.govwikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.gov.

Halogenation: The presence of a bromine atom in this compound strongly implies the involvement of halogenase enzymes. Halogenases are known to catalyze the regioselective introduction of halogens into organic molecules, a process crucial for the biological activity of many marine natural products researchgate.netmdpi.com. While specific halogenases for this compound are not explicitly identified in the provided texts, the general mechanisms of enzymatic halogenation, often involving S-adenosylmethionine (SAM) as a cofactor or heme-dependent enzymes, are established mdpi.com.

Other Transformations: The formation of the pyrrolyl side chain and any subsequent modifications would involve a series of enzymatic reactions, including cyclizations, oxidations, and potentially methylations or hydroxylations, depending on the specific eudistomin derivative. The precise sequence and enzymatic machinery for these transformations in this compound biosynthesis remain areas for further investigation.

Data Tables:

Table 1: Marine Tunicate Sources of this compound and Related Compounds

| Tunicate Species | Geographical Location | Primary Source Citation |

| Eudistoma viride | Southeast Coast of India | iiarjournals.org |

| Eudistoma olivaceum | Caribbean Sea | ontosight.airesearchgate.netacs.orgebi.ac.ukunilag.edu.ngresearchgate.net |

| Pseudodistoma aureum | Australia | nih.gov |

| Eudistoma sp. (Korea) | South Sea, Korea | researchgate.net |

Table 2: Identified Precursors in this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Primary Source Citation |

| Tryptophan | Fundamental amino acid precursor for the indole moiety | ontosight.ainih.govmdpi.comcollectionscanada.gc.ca |

| Proline | Amino acid precursor | ontosight.aimdpi.comcollectionscanada.gc.ca |

| 5-Bromotryptamine | Efficient precursor, suggesting early halogenation | researchgate.net |

| 5-Bromotryptophan | Efficient precursor, suggesting early halogenation | researchgate.net |

Compound List:

this compound

Advanced Synthetic Strategies for Eudistomin H and Congeners

Total Synthesis Approaches to the Eudistomin H Framework

The construction of the core β-carboline structure of eudistomins is a central theme in their total synthesis. Over the years, synthetic strategies have evolved from foundational methods to more sophisticated and efficient routes.

Pioneering Synthetic Methodologies

Early synthetic efforts toward the eudistomin family and related β-carboline alkaloids laid the groundwork for more complex total syntheses. A cornerstone of these initial approaches is the Pictet-Spengler reaction . This acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone has proven to be a robust and reliable method for assembling the tricyclic core of the eudistomins. In the context of this compound and its analogues, this would involve the condensation of a suitably substituted tryptamine with a phenylglyoxal derivative. The classical approach often involves a two-step process: the formation of an imine followed by an acid-activated endo-cyclization to yield a tetrahydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline core. nih.gov

Modern Convergent and Divergent Synthetic Routes

More recent synthetic designs have embraced principles of convergency and divergency to enhance efficiency and facilitate the synthesis of analogues for structure-activity relationship studies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled at a late stage. Conversely, a divergent synthesis allows for the creation of a library of related compounds from a common intermediate.

The Pictet-Spengler reaction remains a linchpin in modern synthetic routes to eudistomin congeners. nih.gov Contemporary applications often feature modified one-pot procedures that combine cyclization and oxidation, thereby streamlining the synthesis. For instance, in the synthesis of Eudistomins Y1–Y7, a modified Pictet-Spengler reaction using glacial acetic acid as both solvent and catalyst promotes both the cyclization and the subsequent dehydrogenation to the aromatic β-carboline in a single step. nih.gov This approach highlights the enduring utility and adaptability of this classic reaction in modern organic synthesis.

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the eudistomin framework is no exception. These powerful bond-forming reactions are particularly useful for introducing aryl or other substituents at specific positions on the β-carboline core. In the total synthesis of Eudistomin U, a late-stage Suzuki cross-coupling was employed to forge the key aryl-aryl bond. nih.gov This strategy involved the coupling of a 1-halo-β-carboline intermediate with an appropriate boronic acid, demonstrating the power of palladium catalysis to construct the fully elaborated natural product. nih.gov

| Coupling Partners | Catalyst System | Key Bond Formed | Reference |

| 1-Triflyloxy-β-carboline and Indole-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C1-C3' (Indole) | nih.gov |

This interactive table summarizes a key metal-catalyzed cross-coupling reaction used in the synthesis of a Eudistomin congener.

A more recent and highly atom-economical approach to constructing complex molecular architectures is through oxidative C-H/C-H functionalization. This strategy avoids the need for pre-functionalized starting materials, such as halides or organometallics. In one of the total syntheses of Eudistomin U, a novel oxidative C-H/C-H coupling was a key step. nih.gov This advanced tactic allows for the direct coupling of two C-H bonds, offering a more efficient and environmentally benign route to the target molecule.

Diastereoselective and Enantioselective Synthesis of this compound

While this compound itself is achiral, several members of the eudistomin family possess stereocenters, necessitating the development of stereoselective synthetic methods. These approaches are crucial for obtaining enantiomerically pure samples of these natural products for biological evaluation.

For chiral congeners such as Eudistomin C, diastereoselective Pictet-Spengler reactions have been developed. These reactions utilize a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the cyclization. For example, the synthesis of (-)-Eudistomin C featured a diastereoselective Pictet-Spengler reaction between a tryptamine derivative and the chiral Garner aldehyde, catalyzed by a Brønsted acid. This key step established the desired stereochemistry at the C-1 position of the β-carboline core.

Enantioselective synthesis of β-carboline alkaloids has also been achieved through various catalytic asymmetric methods. While a specific enantioselective synthesis of a chiral analogue of this compound is not prominently detailed in the literature, the broader field has seen the development of chiral Lewis acid and Brønsted acid catalysts for the enantioselective Pictet-Spengler reaction, providing a clear pathway for the asymmetric synthesis of related structures.

Chemoenzymatic Synthesis Prospects for this compound Analogs

The convergence of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, presents a promising frontier for the efficient and stereoselective production of complex natural products like this compound and its congeners. This approach harnesses the inherent selectivity of enzymes to overcome challenging chemical transformations, offering milder reaction conditions and potentially reducing the need for extensive protecting group manipulations. The prospects for developing a chemoenzymatic route to this compound analogs are centered on the strategic implementation of key biocatalytic steps, particularly for the construction and functionalization of the core β-carboline scaffold.

The primary enzymatic transformation relevant to the synthesis of the this compound core is the Pictet-Spengler reaction. ucl.ac.uknih.gov This reaction, which forms the tetrahydro-β-carboline skeleton, can be catalyzed by enzymes known as Pictet-Spenglerases, with strictosidine synthase (STR) being a prominent example. nih.govcjnmcpu.com These enzymes catalyze the condensation and subsequent cyclization of a tryptamine derivative with an aldehyde or ketone. ucl.ac.uk The natural substrates for STR are tryptamine and secologanin, leading to the formation of strictosidine. cjnmcpu.com However, research has demonstrated that both wild-type and engineered STR enzymes can exhibit substrate promiscuity, accepting a variety of tryptamine and aldehyde analogs. nih.govnih.gov This flexibility is crucial for the synthesis of diverse this compound analogs.

A prospective chemoenzymatic strategy for this compound analogs would likely involve the following key enzymatic steps:

Enzymatic Pictet-Spengler Reaction: An engineered strictosidine synthase could be employed to catalyze the asymmetric condensation of a suitably substituted tryptamine with a functionalized aldehyde. For instance, a tryptamine bearing substituents at the 5- or 6-position of the indole (B1671886) ring could be reacted with an aldehyde partner to generate the desired substituted tetrahydro-β-carboline core with high enantiomeric excess. The ability to engineer STR to accept novel substrates is a key enabling technology for this approach. nih.gov

Biocatalytic Oxidation: The tetrahydro-β-carboline intermediate formed in the Pictet-Spengler reaction needs to be oxidized to the fully aromatic β-carboline found in this compound. Heme peroxidases have been shown to effectively catalyze the oxidation of tetrahydro-β-carbolines to their corresponding β-carboline alkaloids. nih.gov This enzymatic oxidation offers a green alternative to chemical oxidants, which can sometimes lead to side reactions and require harsh conditions.

Enzymatic Halogenation: A defining feature of many Eudistomin alkaloids is the presence of bromine substituents. Flavin-dependent halogenases and non-heme iron halogenases are capable of regioselective halogenation of aromatic compounds. nih.govdntb.gov.ua Integrating a halogenase into a chemoenzymatic cascade could allow for the direct and selective bromination of the β-carboline core or a precursor, thus avoiding the often challenging regioselectivity issues associated with chemical bromination of electron-rich aromatic systems.

The feasibility of such a multi-enzyme cascade is supported by the growing field of synthetic biology, where entire metabolic pathways are being engineered in microbial hosts for the production of complex molecules. nih.gov A potential chemoenzymatic route could involve the in vitro combination of purified enzymes or the use of whole-cell biocatalysts expressing the requisite enzymes.

| Enzyme Class | Potential Reaction in this compound Analog Synthesis | Key Advantages | Representative Enzymes |

| Pictet-Spenglerases | Asymmetric synthesis of the tetrahydro-β-carboline core | High stereoselectivity, potential for diverse substrate acceptance through engineering | Strictosidine Synthase (STR) and its variants |

| Oxidases/Peroxidases | Aromatization of the tetrahydro-β-carboline to a β-carboline | Mild reaction conditions, avoids harsh chemical oxidants | Heme Peroxidases (e.g., Horseradish Peroxidase) |

| Halogenases | Regioselective bromination of the β-carboline scaffold | High regioselectivity, avoids complex protecting group strategies | Flavin-dependent halogenases, Non-heme iron halogenases |

Detailed research findings have shown that protein engineering of strictosidine synthase can expand its substrate scope. For example, mutations in the active site of STR from Rauvolfia serpentina have been shown to allow the acceptance of tryptamine analogs with substituents on the indole ring. nih.gov This opens the door to creating a library of this compound precursors. Furthermore, microbial transformation studies on simple β-carboline alkaloids have demonstrated the potential of microorganisms to perform hydroxylations and other functional group interconversions, which could be valuable for late-stage diversification of this compound analogs. wjpsonline.com

Molecular Mechanisms of Biological Action of Eudistomin H

Modulation of Cellular Proliferation and Apoptosis Pathways

Eudistomin H exerts significant control over cell fate by interfering with the cell cycle and promoting programmed cell death, or apoptosis. These actions are particularly relevant in the context of cancer research, where uncontrolled cell proliferation is a hallmark of the disease.

Research has demonstrated that this compound can disrupt the normal progression of the cell cycle. In a study involving human cervical carcinoma (HeLa) cells, treatment with this compound led to a notable arrest of cells in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov This multiphase arrest suggests that this compound may target multiple checkpoints that regulate cell cycle transitions. An increase in the sub-G0/G1 cell population was also observed, which is indicative of an increase in apoptotic cells. nih.gov This interference with the cell cycle is a critical mechanism by which this compound inhibits the proliferation of cancer cells. For instance, a derivative of a related compound, Eudistomin U, was found to cause cell cycle arrest at the G0/G1 phase in malignant melanoma cells. nih.govresearchgate.net

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. This programmed cell death is characterized by a series of distinct morphological and biochemical events. In HeLa cells treated with this compound, classic signs of apoptosis have been observed, including cell shrinkage, membrane blebbing, and chromatin condensation. nih.gov

A crucial step in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the cell death program. While direct studies on this compound's effect on specific caspases are limited, the observed apoptotic phenomena strongly suggest their involvement. For example, studies on other apoptosis-inducing agents in HeLa cells have shown the activation of caspase-3, -8, and -9. nih.gov The activation of these caspases leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Furthermore, this compound has been shown to cause DNA fragmentation in HeLa cells, a hallmark of apoptosis. nih.gov This fragmentation is a result of the activation of endonucleases that cleave the DNA into smaller fragments, a process that contributes to the orderly demise of the cell and prevents the release of potentially harmful cellular contents.

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In human cervical carcinoma (HeLa) cells, this compound exhibited potent, dose- and time-dependent cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined to be 0.49 μg/ml for this compound in HeLa cells. nih.gov This indicates a significant level of activity against this particular cancer cell line. The observed cytotoxicity is directly linked to the induction of apoptosis, as evidenced by the morphological and biochemical changes in the treated cells. nih.gov

| Cell Line | Cancer Type | IC50 (µg/ml) | Reference |

| HeLa | Cervical Carcinoma | 0.49 | nih.gov |

This table shows the in vitro cytotoxic activity of this compound against a human cancer cell line.

As of the current available literature, specific preclinical in vivo animal model studies focusing exclusively on this compound are not extensively documented. Further research in this area is required to understand the compound's behavior, efficacy, and safety in a whole-organism context.

Antimicrobial Spectrum and Underlying Cellular Disruptions

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. This suggests that it may have the potential to be developed into a novel agent to combat pathogenic microorganisms.

This compound has been shown to be active against a range of pathogenic bacteria. researchgate.net While detailed mechanistic studies on this compound are still emerging, research on related eudistomin compounds provides insights into their potential modes of action. For instance, Eudistomin U has shown potent antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov It was found to be roughly twofold more potent against Gram-positive bacteria than Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria likely contribute to this differential sensitivity. The more complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of certain antimicrobial compounds. mdpi.com The antibacterial mechanism of β-carbolines like eudistomins may involve the disruption of the bacterial cell membrane or interference with other essential cellular processes.

| Bacteria | Gram Type | Activity | Reference |

| Panel of pathogenic bacteria | Not specified | Potentially active | researchgate.net |

This table summarizes the reported antibacterial activity of this compound.

Antifungal Efficacy and Fungal Target Pathways

While the broader family of β-carboline alkaloids has demonstrated a range of biological activities, including antifungal properties, specific data on the antifungal efficacy of this compound remains limited. Research on related eudistomins and β-carbolines provides some insight into potential mechanisms. For instance, some β-carbolines are known to exert antifungal effects by disrupting the fungal cell membrane. nih.gov This disruption can alter membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death.

However, it is crucial to note that not all compounds within this class exhibit the same activity. For example, studies on Eudistomin U have shown that it possesses no significant antifungal activity against fungal strains such as Candida albicans and Saccharomyces cerevisiae, with IC50 values greater than 30 µg/mL and 300 µg/mL respectively. nih.gov In contrast, other eudistomins, like Eudistomin W and X, have been reported to be fungicidal against Candida albicans. nih.gov This highlights the structural specificity required for antifungal action within the eudistomin family.

The precise fungal target pathways of this compound have not been elucidated. General antifungal mechanisms of natural products can involve targeting the cell wall, inhibiting ergosterol (B1671047) synthesis (a key component of the fungal cell membrane), interfering with mitochondrial function, or inhibiting biofilm formation. nih.govnih.gov Further research is necessary to determine if this compound utilizes any of these pathways and to identify its specific molecular targets within fungal cells.

Antiviral Effects and Viral Replication Cycle Intervention

Certain members of the eudistomin family have been recognized for their potent antiviral properties. nih.gov For instance, Eudistomin C has been shown to exhibit its antiviral and antitumor effects by targeting the 40S ribosome, a crucial component of the cellular machinery for protein synthesis, thereby inhibiting the translation of viral proteins. mdpi.com While a study has suggested that this compound possesses antiviral activity, the specific mechanisms of its intervention in the viral replication cycle are not well-documented in publicly available research. acs.org

The replication cycle of a virus involves several key stages that can be targeted by antiviral agents, including attachment to the host cell, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virus particles, and their release. researchgate.net Natural products can interfere with any of these steps. For example, some compounds inhibit viral entry by blocking the interaction between the virus and host cell receptors, while others, like polymerase inhibitors, directly target the machinery responsible for replicating the viral genetic material. mdpi.comnih.gov The specific stage of the viral replication cycle that this compound may disrupt remains an area for future investigation.

Interrogation of Macromolecular Targets

The biological activity of a compound is often dictated by its interaction with specific macromolecules within the cell. Research into the targets of this compound is ongoing, with studies on related compounds providing potential avenues for exploration.

DNA Interaction and Binding Modalities (e.g., Intercalation, Groove Binding)

The ability of small molecules to bind to DNA is a well-established mechanism for cytotoxicity and antiviral activity. Binding can occur through several modalities, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or groove binding, where it fits into the minor or major grooves of the DNA. nih.gov

Spectroscopic and calorimetric studies on the related compound, Eudistomin U, have indicated that it binds to DNA weakly. nih.gov Techniques such as UV-Vis spectroscopy, thermal denaturation, and circular dichroism suggest a more complex and non-specific interaction rather than a classic intercalation or strong groove-binding mode. nih.gov The structural differences between this compound and Eudistomin U mean that these findings cannot be directly extrapolated, and dedicated studies are required to determine the DNA binding affinity and preferred modality of this compound.

Protein Target Identification and Enzyme Inhibition Studies (e.g., Kinesin Spindle Protein (KSP), Trypanothione Reductase)

Identifying the specific protein targets of a compound is crucial to understanding its mechanism of action. To date, there is no direct evidence in the available scientific literature to suggest that this compound inhibits Kinesin Spindle Protein (KSP) or Trypanothione Reductase.

Kinesin Spindle Protein (KSP) , also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. rsc.org Its inhibition leads to mitotic arrest and is a target for anticancer drug development. researchgate.net While some tetrahydro-β-carboline derivatives have been investigated as KSP inhibitors, a direct link to this compound has not been established. researchgate.net

Trypanothione Reductase (TR) is an enzyme crucial for the redox metabolism of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. mdpi.com As this enzyme is absent in humans, it represents a promising target for the development of new antiparasitic drugs. mdpi.com High-throughput screening campaigns have identified various classes of TR inhibitors, but none have been reported to be this compound. nih.gov

Immunomodulatory Effects on Cellular Responses

The immune system's response can be modulated by various compounds, which can either enhance (immunostimulatory) or suppress (immunosuppressive) its activity. This can be measured by assessing cellular responses such as lymphocyte proliferation and the production of signaling molecules called cytokines.

Currently, there is a lack of specific research on the immunomodulatory effects of this compound. Studies on the impact of this compound on cytokine production (e.g., TNF-α, IL-6) and on the proliferation of immune cells like T-cells have not been reported in the available literature. Therefore, it is unknown whether this compound possesses any immunomodulatory properties.

Unraveling this compound: A Deep Dive into its Advanced Analytical and Spectroscopic Characterization

This compound, a member of the β-carboline class of alkaloids, is a marine natural product that has garnered scientific interest. Originally isolated from tunicates, its structural elucidation and characterization have relied on a suite of sophisticated analytical and spectroscopic techniques. This article delves into the research focused on the advanced characterization of this compound, detailing the application of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic methods.

Q & A

Q. What are the standard protocols for synthesizing Eudistomin H in laboratory settings?

this compound synthesis typically involves multi-step reactions, often starting with β-carboline or indole precursors. Key steps include cyclization, functional group modifications (e.g., bromination or methylation), and purification via column chromatography. For example, analogous syntheses of eudistomin derivatives use reagents like LiOH/THF-H₂O for hydrolysis or BBr₃ in CH₂Cl₂ for demethylation, achieving yields between 27% and 96% depending on conditions . Critical parameters include temperature control (-78°C to reflux), solvent selection (e.g., MeOH or CH₂Cl₂), and catalyst optimization. Researchers should prioritize reproducibility by documenting exact molar ratios, reaction times, and purification methods .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, synthetic eudistomin derivatives are validated by comparing NMR δH/δC values (e.g., 8.07–8.16 ppm for aromatic protons) and HRMS m/z (e.g., 332.1753 for [M+H]⁺) against literature data. Optical rotation ([α]D) and chiral HPLC further confirm enantiopurity . Researchers must cross-reference data with established databases and report deviations (e.g., solvent effects on δH shifts) to avoid mischaracterization .

Q. How should researchers design initial biological assays for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines, using positive controls like doxorubicin. Include dose-response curves (IC₅₀ values) and assess selectivity via non-cancerous cell lines. Mechanistic studies may involve flow cytometry for apoptosis/necrosis profiling or Western blotting for protein targets (e.g., P-glycoprotein inhibition in multidrug resistance) . Ensure assay conditions (pH, serum concentration, incubation time) are standardized to minimize variability .

Advanced Research Questions

Q. How can researchers address low yield or purity issues in this compound synthesis?

Low yields (e.g., 31% in BBr₃-mediated reactions ) often stem from side reactions or incomplete purification. Solutions include:

- Optimizing stoichiometry : Adjust reagent ratios (e.g., excess NaBH₃CN for reductive amination ).

- Alternative catalysts : Test Lewis acids (e.g., FeCl₃) or enzymes for regioselective modifications.

- Chromatography refinement : Use gradient elution (e.g., 0–3% MeOH in CH₂Cl₂) or preparative HPLC . Document iterative trials in supplementary materials to guide future studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability, compound stability, or impurity profiles. To address:

- Replicate experiments : Compare results across independent labs using identical protocols.

- Purity validation : Quantify impurities via LC-MS and assess their bioactivity contributions.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent groups and IC₅₀ values) . Transparent reporting of negative results is critical for accurate interpretation .

Q. How can mechanistic studies on this compound be designed to identify novel targets?

Use omics approaches:

- Chemical proteomics : Employ photoaffinity labeling or activity-based probes to capture protein targets.

- RNA-seq : Profile transcriptomic changes post-treatment to pinpoint pathways (e.g., apoptosis or autophagy).

- Molecular docking : Predict binding affinities against structural databases (e.g., PDB) and validate via mutagenesis . Integrate orthogonal methods (e.g., CRISPR knockouts) to confirm target specificity .

Methodological Frameworks

Q. What ethical and reproducibility guidelines apply to this compound research?

- Data transparency : Publish full synthetic protocols, spectral data, and raw biological results in supplementary materials .

- Ethical compliance : For in vivo studies, follow institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest .

- Reagent sourcing : Use commercially available compounds with Certificate of Analysis (CoA) or synthesize in-house with purity ≥95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.